molecular formula C13H12FNO B3282207 [3-(4-Fluorophenoxy)phenyl]methanamine CAS No. 74672-17-6

[3-(4-Fluorophenoxy)phenyl]methanamine

Cat. No. B3282207
Key on ui cas rn: 74672-17-6
M. Wt: 217.24 g/mol
InChI Key: DUVFUYQHKUSTFB-UHFFFAOYSA-N
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Patent
US08501992B2

Procedure details

To a mixture of (E)-3-(4-fluorophenoxy)benzaldehyde oxime (3.0 g, 12.9 mmol, 1.0 eq) in ethanol, was added Raney nickel (300 mg, 10% wt/wt) followed by aqueous ammonia (10% in volume). The reaction mixture was stirred at ambient temperature under hydrogen pressure for 4 h, before being filtered. The filtrate was concentrated under high vacuum to obtain the desired compound (1.8 g, 64%). 1H NMR (400 MHz, DMSO-d6) δ 7.30-7.17 (m, 3H), 7.07-6.80 (m, 4H), 6.79-6.76 (t, 1H), 3.67 (s, 1H). MS (ESI): 218.2 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=2)/[CH:10]=[N:11]/O)=[CH:4][CH:3]=1.N>C(O)C.[Ni]>[F:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:8]=[C:9]([CH2:10][NH2:11])[CH:13]=[CH:14][CH:15]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC=C(OC=2C=C(/C=N/O)C=CC2)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature under hydrogen pressure for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before being filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(OC=2C=C(C=CC2)CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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